(2-ethyl-6-methylphenyl)methanol
Description
(2-Ethyl-6-methylphenyl)methanol is a benzyl alcohol derivative featuring a substituted aromatic ring with ethyl and methyl groups at the 2- and 6-positions, respectively. For example, S-metolachlor (a chloroacetamide herbicide) and its metabolites share the N-(2-ethyl-6-methylphenyl) functional group, which is critical for their herbicidal activity . The methanol derivative may serve as a synthetic intermediate or metabolite, though its specific applications require further study.
Properties
CAS No. |
106976-43-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
NaBH₄ selectively reduces the aldehyde group (-CHO) to a primary alcohol (-CH₂OH) without affecting aromatic substituents. The reaction proceeds in methanol at 0–25°C, with stirring for 4–6 hours. A typical procedure involves:
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Dissolving 2-ethyl-6-methylbenzaldehyde in methanol.
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Gradual addition of NaBH₄ to the cooled solution.
-
Quenching with water and extracting the product with ethyl acetate.
The use of methanol as both solvent and proton donor enhances reaction efficiency, while low temperatures minimize side reactions.
Optimization and Yield
Key parameters influencing yield include:
-
Molar ratio : A 2:1 ratio of NaBH₄ to aldehyde ensures complete reduction.
-
Temperature : Reactions conducted at 0°C achieve higher selectivity, whereas elevated temperatures (25°C) reduce reaction time but risk over-reduction.
-
Workup : Extraction with ethyl acetate and drying over Na₂SO₄ yield a crude product, which is purified via silica gel chromatography (petroleum ether/ethyl acetate, 9:1).
Reported yields for structurally similar alcohols under these conditions range from 82% to 96%.
Experimental Procedure
Step-by-Step Synthesis
-
Reagents :
-
2-Ethyl-6-methylbenzaldehyde (5.00 mmol, 1.00 equiv.)
-
NaBH₄ (10.0 mmol, 2.00 equiv.)
-
Methanol (20 mL)
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Ethyl acetate (30 mL)
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Saturated brine (10 mL)
-
-
Procedure :
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Dissolve 2-ethyl-6-methylbenzaldehyde (0.75 g) in methanol (15 mL) and cool to 0°C.
-
Add NaBH₄ (0.38 g) in portions over 15 minutes.
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Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir for 3 additional hours.
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Quench with ice-cold water (20 mL) and extract with ethyl acetate (3 × 10 mL).
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purify the residue via column chromatography (petroleum ether/ethyl acetate, 9:1) to isolate this compound as a colorless oil.
-
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.15–7.10 (m, 2H, aromatic), 6.95–6.90 (m, 1H, aromatic), 4.65 (s, 2H, CH₂OH), 2.55 (q, 2H, J = 7.6 Hz, CH₂CH₃), 2.30 (s, 3H, Ar-CH₃), 1.25 (t, 3H, J = 7.6 Hz, CH₂CH₃).
-
IR (CHCl₃): 3421 cm⁻¹ (O-H stretch), 2966 cm⁻¹ (C-H stretch), 1593 cm⁻¹ (aromatic C=C).
Comparative Analysis of Synthetic Routes
Solvent and Catalyst Screening
-
Solvents : Methanol outperforms THF and toluene due to its polarity and ability to stabilize borate intermediates.
-
Catalysts : Titanocene dichloride (Cp₂TiCl₂) and manganese facilitate deoxygenation in unrelated protocols but are irrelevant to this synthesis.
Applications in Agrochemical Synthesis
This compound serves as a precursor for herbicides like metolachlor, where it undergoes aziridine formation and subsequent catalytic hydrogenation. Its structural rigidity and lipophilicity enhance binding to plant acetolactate synthase (ALS), a target enzyme in herbicide design .
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-6-methylphenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Scientific Research Applications
(2-ethyl-6-methylphenyl)methanol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-ethyl-6-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
S-Metolachlor
- Structure : 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide .
- Molecular Weight : 283.8 g/mol .
- Role : Pre-emergent herbicide inhibiting fatty acid biosynthesis in weeds .
- Key Features : Chiral center (S-enantiomer) enhances herbicidal efficacy and environmental specificity .
N-(2-Ethyl-6-Methylphenyl)alanine
- Structure : Metabolite of S-metolachlor with an alanine substituent .
- Molecular Weight : 207.27 g/mol .
- Role : Intermediate in degradation pathways; studied for enantiomeric separation via capillary electrophoresis .
- Key Features : Racemate form (DL-alanine) complicates biological activity analysis .
(2,3-Difluoro-6-Methylphenyl)methanol
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
(2-ethyl-6-methylphenyl)methanol, also known as 2-ethyl-6-methylbenzyl alcohol, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and toxicology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a phenolic backbone with an ethyl group at the ortho position and a methyl group at the meta position relative to the hydroxymethyl group. This arrangement contributes to its unique chemical properties, influencing its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to modulate enzyme activity through competitive inhibition or allosteric modulation. Its hydroxymethyl group allows for hydrogen bonding with active sites of enzymes, enhancing or inhibiting their functions.
- Receptor Binding : this compound may interact with various receptors, including G-protein-coupled receptors (GPCRs). This interaction can lead to downstream signaling events that affect cellular functions such as proliferation and apoptosis.
- Oxidative Stress Modulation : Research indicates that this compound may influence oxidative stress pathways, potentially providing a protective effect against cellular damage caused by reactive oxygen species (ROS).
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated a significant reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) upon treatment with the compound. The study concluded that the compound's ability to inhibit NF-kB signaling pathways was a key mechanism behind its anti-inflammatory effects.
Case Study 2: Antioxidant Activity
Another research focused on the antioxidant properties of this compound. In vitro assays showed that the compound effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This suggests potential applications in preventing oxidative damage in various diseases.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological profile of this compound. Studies have indicated potential cytotoxic effects at high concentrations, necessitating careful evaluation in therapeutic contexts.
Data Tables
Q & A
Q. What are the established synthetic routes for (2-ethyl-6-methylphenyl)methanol, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Condensation Reactions : Analogous to methods for structurally similar aryl alcohols, this compound can be synthesized via condensation of substituted anilines with aldehydes. Ethanol or methanol under reflux is commonly used, with catalysts like acid or base to enhance efficiency .
- Reduction Pathways : Reduction of the corresponding aldehyde (e.g., 2-ethyl-6-methylbenzaldehyde) using NaBH₄ or LiAlH₄ in anhydrous solvents (THF, diethyl ether) is another route. Reaction monitoring via TLC or GC-MS is recommended .
- Optimization : Yield improvements involve controlling temperature (60–80°C), inert atmospheres (N₂/Ar), and stoichiometric excess of reducing agents.
Q. What analytical techniques are most effective for verifying the purity and structure of this compound?
Methodological Answer:
- Chromatography : HPLC or GC-MS with methanol-based mobile phases (e.g., 70:30 methanol/water) can resolve impurities. Retention times and spiking with standards enhance accuracy .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl and methyl groups at positions 2 and 6).
- FT-IR : O-H stretching (~3200–3600 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~164.24) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis or solvent evaporation due to potential volatility .
- Spill Management : Absorb with inert materials (vermiculite) and avoid aqueous washes to prevent contamination .
- Toxicology : While specific data is limited, treat as a methanol derivative—monitor for CNS depression and metabolic acidosis in case of exposure .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software tools are recommended?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol/methanol solutions to obtain single crystals.
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule diffraction.
- Software : SHELX suite (SHELXT for solution, SHELXL for refinement) to model atomic positions and validate geometry. Hydrogen bonding networks (O-H⋯O) can be analyzed for packing interactions .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Systematic Replication : Repeat experiments under controlled conditions (temperature, solvent grade).
- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from standardized methods (e.g., IUPAC protocols).
- Error Sources : Identify variables like hygroscopicity or photodegradation. For example, solubility discrepancies in methanol may arise from trace water content .
Q. What role does this compound play in coordination chemistry, and how can its ligand properties be enhanced?
Methodological Answer:
- Ligand Design : The hydroxyl and aryl groups enable metal binding (e.g., Cu²⁺, Pd²⁺). Chelation studies in ethanol/water mixtures can optimize stability constants.
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to modulate electron density and metal affinity .
- Applications : Potential use in catalysis (e.g., asymmetric synthesis) or luminescent complexes.
Q. What computational methods predict the physicochemical properties of this compound, and how reliable are they?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software to estimate bond lengths, dipole moments, and electronic spectra. Basis sets (e.g., B3LYP/6-31G*) validate steric effects from ethyl/methyl groups .
- QSPR Models : Predict logP (hydrophobicity) and boiling points using fragment-based algorithms. Experimental validation (e.g., DSC for melting points) is critical, as predictions may deviate by ±10% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
